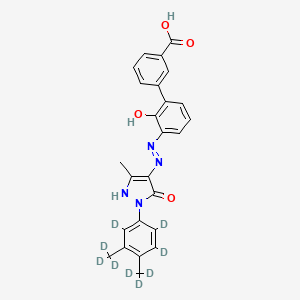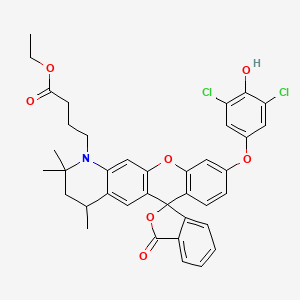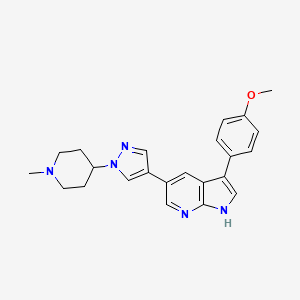
Hpk1-IN-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic Progenitor Kinase 1 Inhibitor 25 (Hpk1-IN-25) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family. HPK1 is known to play a crucial role in regulating immune responses, particularly in T cell activation and function . Inhibiting HPK1 has shown potential in enhancing anti-tumor immunity, making this compound a promising candidate for cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-25 involves several steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent . This process typically requires precise control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Hpk1-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Hpk1-IN-25 has a wide range of scientific research applications, including:
Mecanismo De Acción
Hpk1-IN-25 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, lowering the threshold for T cell activation . The compound enhances T cell responses by preventing the phosphorylation of downstream signaling molecules such as SLP-76, thereby promoting T cell proliferation and cytokine production . Additionally, this compound enhances dendritic cell functions, contributing to a more robust immune response .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds similar to Hpk1-IN-25 have been identified, including:
Compound M074-2865: A potent HPK1 inhibitor with an IC50 value of 2.93 μM.
Isoindolone Compounds:
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has demonstrated superior efficacy in enhancing T cell responses and anti-tumor immunity compared to other HPK1 inhibitors . Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C23H25N5O |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-5-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H25N5O/c1-27-9-7-19(8-10-27)28-15-18(13-26-28)17-11-21-22(14-25-23(21)24-12-17)16-3-5-20(29-2)6-4-16/h3-6,11-15,19H,7-10H2,1-2H3,(H,24,25) |
Clave InChI |
BTKNLDIWKHQYBY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2C=C(C=N2)C3=CC4=C(NC=C4C5=CC=C(C=C5)OC)N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


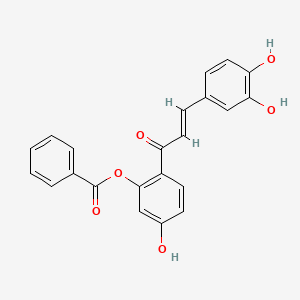
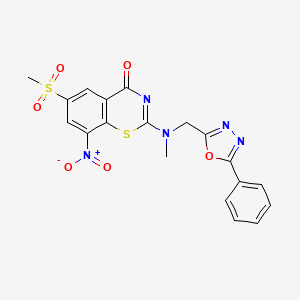
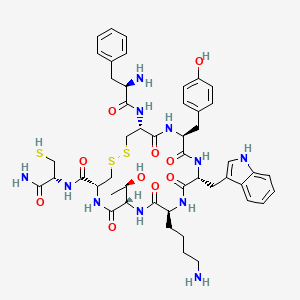
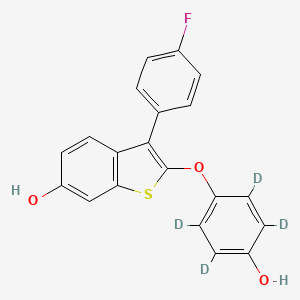
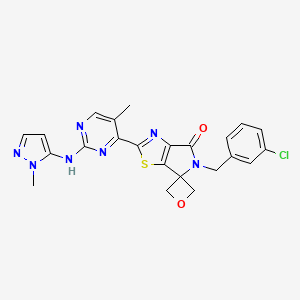
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
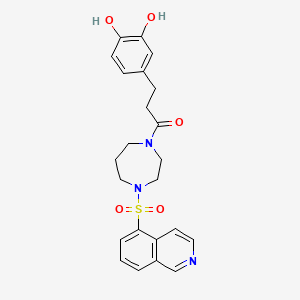
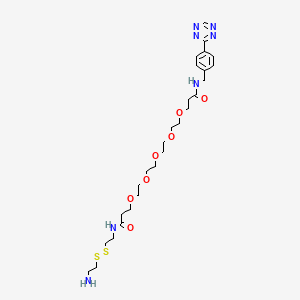

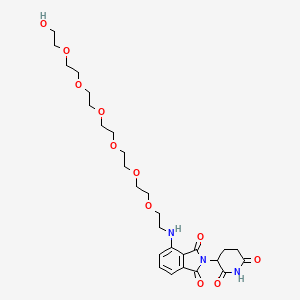
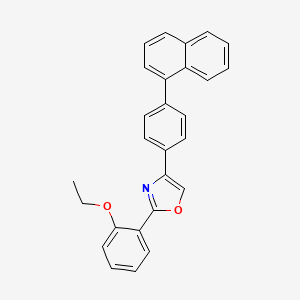
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
